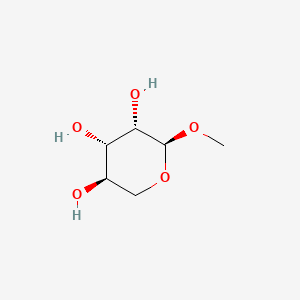

methyl alpha-D-lyxopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl alpha-D-lyxopyranoside is a carbohydrate derivative belonging to the class of glycosides It is a methylated form of lyxopyranose, a sugar molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl alpha-D-lyxopyranoside can be synthesized through several chemical pathways. One common method involves the methylation of lyxopyranose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glycosyltransferases can catalyze the transfer of a methyl group to lyxopyranose, resulting in the formation of the desired glycoside. These processes are usually conducted in aqueous solutions at controlled pH and temperature to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl alpha-D-lyxopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted glycosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Methyl alpha-D-lyxopyranoside serves as a significant tool in biochemical studies, particularly in the context of enzyme activity and protein purification.

- Inhibition of Lectin-Conjugate Binding : This compound is commonly used as an inhibitor to prevent lectin-conjugate binding, which is crucial in studies involving glycoproteins and other glycoconjugates. It facilitates the elution of these compounds from affinity chromatography columns, enhancing the efficiency of protein purification processes .

- Cryoprotection Studies : Research has demonstrated that varying concentrations of this compound can influence echo decay times in cryoprotection studies. This property is essential for assessing the structural integrity and activity of proteins under cryogenic conditions .

Enzymatic Applications

This compound has been shown to enhance the activity of specific enzymes, making it valuable in bioprocessing.

- Beta-Galactosidase Activity : A study highlighted its role in improving the enzymatic activity of recombinant beta-galactosidase produced in Escherichia coli. The addition of this compound led to a significant increase in specific enzyme activity by reducing the transcription rate of the beta-galactosidase structural gene. This enhancement was particularly notable at low concentrations (0.0025%), which also resulted in more loosely packed inclusion bodies, facilitating enzyme recovery .

Pharmaceutical Development

The compound has potential applications in drug formulation and development.

- Sustained Release Formulations : this compound has been investigated as a multifunctional initiator in the synthesis of sugar end-capped poly-D,L-lactide polymers. These polymers are explored as excipients for oral sustained-release tablets, indicating the compound's relevance in pharmaceutical formulations aimed at controlled drug delivery systems .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of methyl alpha-D-lyxopyranoside involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl alpha-D-glucopyranoside

- Methyl alpha-D-galactopyranoside

- Methyl beta-D-xylopyranoside

Uniqueness

Methyl alpha-D-lyxopyranoside is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to other methylated glycosides, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.

Biologische Aktivität

Methyl alpha-D-lyxopyranoside is a sugar derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is a pyranose form of lyxose, a pentose sugar. Its chemical structure can be represented as:

This compound features a methoxy group at the anomeric position, which influences its solubility and reactivity compared to other glycosides.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings regarding its efficacy against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Escherichia coli | 0.5 - 2 mM | Disruption of cell membrane integrity |

| Methyl alpha-D-glucopyranoside | Staphylococcus aureus | 0.03 - 0.12 mM | Cell lysis through amphiphilic interactions |

| Methyl beta-D-xylopyranoside | Candida albicans | 32 - 256 μg/mL | Inhibition of cell wall synthesis |

The antimicrobial activity is attributed to the amphiphilic nature of these glycosides, which allows them to interact with bacterial membranes, leading to cell lysis and death .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound derivatives revealed:

- HeLa Cells : IC50 = 25 μM

- A549 Cells : IC50 = 30 μM

These results suggest that this compound may serve as a lead compound for the development of anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The amphiphilic properties enable interaction with lipid bilayers, causing disruption and subsequent cell death.

- Inhibition of Enzymatic Activity : Some studies suggest that glycosides may inhibit specific enzymes critical for bacterial growth and survival.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.